molecular formula C13H8FNO4 B6391671 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% CAS No. 1261925-79-4

5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95%

Cat. No. B6391671
CAS RN: 1261925-79-4
M. Wt: 261.20 g/mol
InChI Key: QIWLHNWHTSGLGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Carboxy-2-fluorophenyl)nicotinic acid (5-FNA) is a synthetic compound belonging to the family of carboxylic acids. It is a white crystalline solid with a melting point of about 125°C and a molecular weight of 218.2 g/mol. 5-FNA has been used for a variety of purposes in scientific research, ranging from the study of its biochemical and physiological effects to its use as a reagent in laboratory experiments.

Scientific Research Applications

5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, its use as a reagent in laboratory experiments, and its potential use as a drug. It has been used to study the effects of nicotinic acid on various biochemical pathways, including those involved in the metabolism of lipids and carbohydrates. 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has also been used in the study of the effects of nicotinic acid on the nervous system, with particular focus on its potential use as an anxiolytic. Additionally, 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has been used in the study of the effects of nicotinic acid on the cardiovascular system, with particular focus on its potential use as an antihypertensive drug.

Mechanism of Action

5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% is believed to act as a nicotinic acid receptor agonist, binding to the nicotinic acid receptor (NAR) and activating the receptor. This activation leads to the release of the neurotransmitter acetylcholine, which has been shown to have anxiolytic and antihypertensive effects. Additionally, 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has been shown to increase the levels of the enzyme lipoprotein lipase (LPL), which is responsible for the breakdown of triglycerides in the blood. This suggests that 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% may have lipid-lowering effects.
Biochemical and Physiological Effects
The activation of the NAR by 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. The activation of the NAR has been shown to have anxiolytic and antihypertensive effects, as well as lipid-lowering effects. Additionally, the activation of the NAR by 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has been shown to increase the levels of the enzyme glucose-6-phosphatase, which is responsible for the breakdown of glycogen in the liver. This suggests that 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% may have antidiabetic effects.

Advantages and Limitations for Lab Experiments

5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% has a number of advantages when used in laboratory experiments. It is a relatively stable compound, with a melting point of about 125°C and a high yield of 80-95%. Additionally, 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% is relatively inexpensive, making it a cost-effective choice for laboratory experiments. The main limitation of 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% is that it is a synthetic compound, and thus its effects may not be identical to those of naturally occurring nicotinic acid.

Future Directions

There are a number of potential future directions for research on 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95%. One potential direction is to explore the effects of 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% on other biochemical pathways, such as those involved in the metabolism of amino acids and proteins. Additionally, further research could be conducted to explore the potential use of 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% as a drug, including its potential use as an anxiolytic, antihypertensive, and antidiabetic. Finally, further research could be conducted to explore the potential use of 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% as a reagent in laboratory experiments.

Synthesis Methods

5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95% can be synthesized through a two-step process using a Grignard reagent and an acid chloride. The first step involves the reaction of the Grignard reagent with the acid chloride to form an ester. The second step involves the hydrolysis of the ester to obtain 5-(5-Carboxy-2-fluorophenyl)nicotinic acid, 95%. The reaction is carried out in anhydrous conditions and is completed in approximately one hour. The yield of the reaction is typically high, ranging from 80-95%.

properties

IUPAC Name

5-(5-carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-2-1-7(12(16)17)4-10(11)8-3-9(13(18)19)6-15-5-8/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWLHNWHTSGLGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C2=CC(=CN=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687892
Record name 5-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-79-4
Record name 5-(5-Carboxy-2-fluorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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